- stereoselective preparation of 6,7,8,9,10-10-hexahalo-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3-oxides from 1,4,5,6,7,7-hexahalo-5-norbornene-2,3-dimethanol and cyclic sulfite ring forming reagents in the presence of stereoisomer directing agents., World Intellectual Property Organization, , ,
Cas no 33213-65-9 (b-Endosulfan)

b-Endosulfan 化学的及び物理的性質
名前と識別子
-
- Endosulfan II
- beta-Endosulfan
- β-Endosulfan solution
- b-Endosulfan
- b-Endosulfan Solution
- Endosulfan II (beta)
- Β-BENZOEPIN
- β-Endosulfan
- 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-oxide
-
- MDL: MFCD00151176
- インチ: InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19-
- InChIKey: RDYMFSUJUZBWLH-INZWZTCPSA-N
- ほほえんだ: C1[C@H]2[C@@H](CO[S@@](=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 403.81700
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.6568 (estimate)
- ゆうかいてん: 209°C
- フラッシュポイント: 11 °C
- PSA: 54.74000
- LogP: 4.55550
- ようかいせい: 未確定
b-Endosulfan セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H410
- 警告文: P273,P301+P310,P501
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 22-50/53
- セキュリティの説明: 61
- RTECS番号:RB9875200
-
危険物標識:
- 危険レベル:6.1(b)
- リスク用語:R22
- 包装等級:III
- 包装グループ:III
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- 包装カテゴリ:III
b-Endosulfan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A4008612-1ML |
β-Endosulfan Standard |
33213-65-9 | 1000ug/mlinPurgeandTrapMethanol | 1ml |
RMB 791.20 | 2025-02-21 | |
Cooke Chemical | A3978212-1ML |
β-Endosulfan solution , analyticalstandard |
33213-65-9 | 100ug/mlinhexane | 1ml |
RMB 80.80 | 2025-02-21 | |
TRC | E555515-25mg |
b-Endosulfan |
33213-65-9 | 25mg |
$ 115.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28441-1ml |
β-Endosulfan |
33213-65-9 | 10μg/ml u=5% | 1ml |
¥128.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28440-1ml |
β-Endosulfan |
33213-65-9 | 100μg/ml u=3% | 1ml |
¥98.0 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71452-10mg |
Endosulfan II |
33213-65-9 | 98% | 10mg |
¥377.00 | 2022-04-26 | |
Cooke Chemical | A3978112-100MG |
β-Endosulfan |
33213-65-9 | Analysis standard | 100mg |
RMB 639.20 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114216-100mg |
b-Endosulfan |
33213-65-9 | 100mg |
¥823.90 | 2023-09-03 | ||
1PlusChem | 1P00ILZ9-10mg |
6,9-Methano-2,4,3-benzodioxathiepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-, 3-oxide,(3a,5aa,6b,9b,9aa)- |
33213-65-9 | ≥98% | 10mg |
$72.00 | 2024-05-05 | |
1PlusChem | 1P00ILZ9-50mg |
6,9-Methano-2,4,3-benzodioxathiepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-, 3-oxide,(3a,5aa,6b,9b,9aa)- |
33213-65-9 | ≥98% | 50mg |
$140.00 | 2024-05-05 |
b-Endosulfan 合成方法
ごうせいかいろ 1
b-Endosulfan Raw materials
b-Endosulfan Preparation Products
b-Endosulfan 関連文献
-
Jie Feng,Hua Tang,Dazhou Chen,Haifeng Dong,Lei Li Anal. Methods 2013 5 4196
-
Wenrui Zhang,Yonghui Wang,Meilu Hao,Biao Kong,Peng Liang,Yan Yang,Shengtao Ma Anal. Methods 2021 13 4623
-
M. C. Sánchez,C. Alvarez Sedó,G. R. Chaufan,M. Romanato,R. Da Cu?a,F. Lo Nostro,J. C. Calvo,V. Fontana Toxicol. Res. 2018 7 117
-
Kalavati R. Channa,Halina B. R?llin,Kerry S. Wilson,Therese H. N?st,Jon ?. Odland,Inakshi Naik,Torkjel M. Sandanger J. Environ. Monit. 2012 14 2952
-
Qingxiang Zhou,Wei Wu,Guohong Xie,Yunrui Huang Anal. Methods 2014 6 295
-
Wanda C. Scott,John R. Dean J. Environ. Monit. 2003 5 724
-
Chunnian Da,Guijian Liu,Quan Tang,Jingjing Liu Environ. Sci.: Processes Impacts 2013 15 2288
-
8. A rapid and sensitive analytical method for the quantification of residues of endosulfan in bloodAtmakuru Ramesh,Perumal Elumalai Ravi J. Environ. Monit. 2002 4 190
-
Cinthia Eloise Domingues,Januário Kordiak,Carlos R. Pedroso,Tatiana R. de Oliveira Stremel,Jeanette Beber de Souza,Carlos M. de Sousa Vidal,Sandro X. de Campos Anal. Methods 2022 14 2857
-
Serpil Yenisoy-Karaka?,Muhammed ?z,Eftade O. Gaga J. Environ. Monit. 2012 14 1365
b-Endosulfanに関する追加情報
B-Endosulfan (CAS No. 33213-65-9): An Overview of a Significant Compound in Pesticide Chemistry
B-Endosulfan (CAS No. 33213-65-9) is a widely studied and utilized compound in the field of pesticide chemistry. This organosulfur compound, also known as β-endosulfan, is a key component in various agricultural applications due to its effectiveness in controlling a broad spectrum of pests. The compound is part of the endosulfan family, which has been extensively researched for its chemical properties, environmental impact, and biological activity.
The chemical structure of B-Endosulfan consists of a bicyclic sulfite ester with a unique stereochemistry that contributes to its pesticidal properties. The compound is characterized by its high lipophilicity and low water solubility, which enhance its ability to penetrate and affect the target organisms. These properties make B-Endosulfan particularly effective against insects, mites, and other pests that can damage crops.
Recent studies have focused on the environmental fate and behavior of B-Endosulfan. Research has shown that while the compound is highly effective in pest control, it can persist in the environment for extended periods, leading to concerns about its long-term impact on ecosystems. Studies have explored various methods to mitigate these effects, including the development of biodegradable formulations and the use of integrated pest management (IPM) strategies.
In terms of biological activity, B-Endosulfan acts as a neurotoxin by disrupting the sodium channels in the nervous system of insects. This mechanism of action makes it highly effective against a wide range of pests but also raises concerns about potential non-target effects on beneficial insects and other organisms. Recent research has aimed to better understand these mechanisms and develop strategies to minimize adverse impacts.
The use of B-Endosulfan in agriculture has been regulated in many countries due to environmental and health concerns. However, it remains an important tool in certain regions where alternative pest control methods are limited or less effective. The compound's effectiveness in controlling pests such as aphids, whiteflies, and spider mites continues to make it a valuable asset in integrated pest management programs.
From a chemical synthesis perspective, B-Endosulfan can be produced through various routes, including the reaction of endosulfan dichlorohydrate with sodium methoxide. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that reduce environmental impact and improve yield. These developments are crucial for ensuring the continued availability and safety of B-Endosulfan in agricultural applications.
In conclusion, B-Endosulfan (CAS No. 33213-65-9) is a significant compound with a rich history in pesticide chemistry. Its effectiveness in pest control is balanced by ongoing research into its environmental impact and biological activity. As the field continues to evolve, the development of more sustainable and targeted applications will be essential for maintaining its role in modern agriculture while minimizing potential risks.
33213-65-9 (b-Endosulfan) 関連製品
- 1020051-62-0(N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 1445168-35-3(Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate)
- 2680852-48-4(tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate)
- 899753-70-9(1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea)
- 108438-11-5(1-chloro-4-isocyanato-2-methoxybenzene)
- 1437483-85-6(2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one)
- 1556258-98-0(1H-Indazole-5-acetic acid, 6-fluoro-1-methyl-)
- 49769-28-0(6-HEPTYNOIC ACID, 7-PHENYL-)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 131394-08-6(1-(3-Nitro-1H-pyrazol-1-yl)acetone)




